Rev 2'-O-MOE-A(Bz)-5'-amidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It belongs to a class of phosphoramidite derivatives that are crucial for the construction of RNA and DNA sequences in molecular biology and genetic research. The compound is characterized by the presence of a 2'-methoxyethyl (MOE) group and a benzoyl (Bz) protective group, which enhance its stability and efficiency during oligonucleotide synthesis.
This compound is classified as a phosphoramidite, which is a key building block in oligonucleotide synthesis. Phosphoramidites are typically derived from nucleosides and are utilized for their ability to couple with hydroxyl groups on nucleic acids, forming phosphodiester bonds. Rev 2'-O-MOE-A(Bz)-5'-amidite is sourced from commercial suppliers specializing in reagents for DNA and RNA research, such as Glen Research .
The synthesis of Rev 2'-O-MOE-A(Bz)-5'-amidite involves several steps, beginning with the modification of nucleosides to introduce the MOE and Bz groups. The general approach includes:
The reactions typically require careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products .
Rev 2'-O-MOE-A(Bz)-5'-amidite possesses a complex molecular structure characterized by:
The molecular formula can be represented as C₁₈H₁₉N₂O₅P, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
Rev 2'-O-MOE-A(Bz)-5'-amidite undergoes several key reactions during oligonucleotide synthesis:
The efficiency of these reactions is critical; thus, coupling reactions are often optimized using various activators like tetrazole or imidazole to enhance yield .
The mechanism by which Rev 2'-O-MOE-A(Bz)-5'-amidite functions in oligonucleotide synthesis involves:
Kinetic studies show that coupling efficiencies can exceed 99% under optimal conditions, making this amidite highly effective for synthesizing long oligonucleotides .
Relevant analytical data confirms that Rev 2'-O-MOE-A(Bz)-5'-amidite maintains high purity levels (>98%) post-synthesis .
Rev 2'-O-MOE-A(Bz)-5'-amidite is primarily used in:
The versatility and efficiency of Rev 2'-O-MOE-A(Bz)-5'-amidite make it an invaluable tool in modern genetic research and therapeutic development .
Solid-phase synthesis using phosphoramidite chemistry remains the industry standard for incorporating Rev 2'-O-MOE-A(Bz)-5'-amidite into oligonucleotides. The 2'-O-methoxyethyl (MOE) modification introduces steric bulk, necessitating optimized coupling protocols to maintain stepwise efficiency above 99%. Research demonstrates that coupling times of ≥6 minutes—compared to 30 seconds for unmodified DNA phosphoramidites—are critical for achieving >98.5% coupling efficiency with MOE-A(Bz) amidites [6]. This extended duration facilitates complete reaction of the sterically hindered 3'-phosphoramidite group. Additionally, rigorous control of amidite purity (>95% qNMR) and moisture levels (<30 ppm H₂O) is essential to minimize side reactions [3] [7]. The 5'-dimethoxytrityl (DMT) group in these amidites enables real-time spectrophotometric monitoring of coupling success during synthesis [6].
Table 1: Optimization Parameters for MOE-A(Bz) Amidite Coupling
Parameter | Standard DNA Amidite | MOE-A(Bz) Amidite | Impact on Synthesis |
---|---|---|---|
Coupling Time | 0.5–1 min | 6 min | ↑ Efficiency (97% → 99.2%) |
Purity Threshold | ≥98% | ≥95% (qNMR) | Prevents deletion mutations |
Activator Concentration | 0.25M ETT | 0.5M BTT/Activator 42 | ↑ Reactivity of sterically hindered amidite |
Coupling Repetitions | Single | Double coupling | Compensates for steric hindrance |
Enzymatic incorporation of 2'-O-MOE-modified nucleotides faces inherent challenges due to the steric bulk of the MOE group, which disrupts polymerase active sites. Engineered polymerases (e.g., T7 RNA polymerase mutants) show limited efficacy in incorporating MOE-A(Bz) triphosphates, achieving modification densities below 40% in transcribed oligonucleotides [4]. The benzoyl (Bz) protecting group on the adenine base further inhibits base-pair recognition during templated synthesis. Recent studies utilize compartmentalized self-replication to evolve polymerases with expanded active sites capable of accommodating MOE residues, though elongation beyond 20 nucleotides remains inefficient due to backbone distortion [4].
Chemical synthesis via phosphoramidite chemistry enables near-complete modification (>99% of positions) with MOE-A(Bz), while enzymatic methods plateau at 30–40% modification density [4] [8]. The chemical approach allows precise control over modification placement—critical for antisense oligonucleotides (ASOs) requiring gapmer designs—where MOE modifications flank a central DNA region. Enzymatic synthesis, though scalable for long RNAs, fails to achieve site-specific MOE incorporation. Purity profiles also differ significantly: chemically synthesized MOE-oligonucleotides contain truncation impurities (<3% for 20-mers) manageable by HPLC purification [5], whereas enzymatic products exhibit heterogeneous modification patterns inseparable chromatographically [8].
Table 2: Chemical vs. Enzymatic Synthesis for MOE-Modified Oligonucleotides
Characteristic | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Modification Density | Up to 100% | ≤40% |
Site-Specific Control | Yes | No |
Maximum Length (nt) | 60 (practical) | >100 |
Truncation Impurities | 2–5% (manageable via HPLC) | Not applicable |
Scalability | Moderate (multi-gram) | High (industrial fermentation) |
Sequence Flexibility | Any sequence | Template-dependent |
Steric effects from the 2'-O-MOE group necessitate three key optimizations:
These adjustments collectively reduce deletion/insertion errors from 8% to <1.5% in 20-mer ASOs [4] [6]. Furthermore, the MOE modification itself enhances biological stability: MOE-modified oligonucleotides resist nuclease degradation 10-fold longer than unmodified RNA, enabling in vivo therapeutic applications [5].
Synthesizing MOE-A(Bz)-modified oligonucleotides beyond 40 nucleotides encounters escalating challenges:
Table 3: Impact of Oligonucleotide Length on MOE-A(Bz) Synthesis Parameters
Length (nt) | Stepwise Yield (%) | Overall Yield (%) | Truncation Impurities | Purification Method |
---|---|---|---|---|
20 | 99.2 | 82 | 3–5% | Standard RP-HPLC |
40 | 98.0 | 45 | 10–15% | RP-HPLC + IEX |
60 | 96.8 | 18 | 20–30% | IP-RP-HPLC + PAGE |
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